molecular formula C19H22F3N3O B2595356 2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380175-96-0

2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2595356
CAS No.: 2380175-96-0
M. Wt: 365.4
InChI Key: PSSYIMGZEXAGDU-UHFFFAOYSA-N
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Description

2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound with a complex structure that includes a piperidine ring, a phenylpropyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

The synthesis of 2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a selective fluorination reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.

    2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-chloropyrimidine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

    2-{[1-(3-Phenylpropyl)piperidin-4-yl]oxy}-4-bromopyrimidine: Similar structure but has a bromine atom instead of the trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[1-(3-phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c20-19(21,22)17-8-11-23-18(24-17)26-16-9-13-25(14-10-16)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,11,16H,4,7,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYIMGZEXAGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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